10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid 10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 113508-88-6
VCID: VC0040249
InChI: InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15)
SMILES: COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O
Molecular Formula: C11H8N2O3S
Molecular Weight: 248.26 g/mol

10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid

CAS No.: 113508-88-6

Main Products

VCID: VC0040249

Molecular Formula: C11H8N2O3S

Molecular Weight: 248.26 g/mol

10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid - 113508-88-6

CAS No. 113508-88-6
Product Name 10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid
Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
IUPAC Name 6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Standard InChI InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15)
Standard InChIKey KAOSMCALSKMYGV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O
Synonyms 10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid
PubChem Compound 14067617
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator